molecular formula C14H17NO4 B2969485 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide CAS No. 2034555-63-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide

Cat. No.: B2969485
CAS No.: 2034555-63-8
M. Wt: 263.293
InChI Key: RSEKUBZIOLGYNT-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is quite diverse, contributing to their wide array of biological activities .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, they can participate in Claisen-Schmidt condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, 2-Benzofuranyl methyl ketone, a benzofuran derivative, is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Benzofuran derivatives are recognized for their versatility in organic synthesis and potential in creating complex molecules. A study by Gabriele et al. (2007) describes a method for synthesizing 2-benzofuran-2-ylacetamides, highlighting the use of Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization. This method demonstrates the potential of benzofuran derivatives in constructing complex molecules via sequential catalysis, which is relevant for designing pharmacologically active compounds and materials with specific properties (Gabriele, Mancuso, Salerno, & Costa, 2007).

Biological Applications

Research on benzofuran derivatives also extends to their biological activities, including antimicrobial and anticancer properties. Hiremathad et al. (2015) reviewed benzofuran as an emerging scaffold for antimicrobial agents, indicating that benzofuran derivatives have shown promise in treating microbial diseases due to their structural features and biological activities. This study emphasizes the potential of benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methoxyacetamide, in developing new antimicrobial agents (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).

Antioxidant and Anticancer Research

Further extending the utility of benzofuran derivatives, Rangaswamy et al. (2017) synthesized a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which were evaluated for antimicrobial and antioxidant activities. This research underscores the potential of benzofuran derivatives in developing compounds with significant biological activities, including antioxidant properties, which can be crucial in designing anticancer therapies (Rangaswamy, Kumar, Harini, & Naik, 2017).

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

Future Directions

Given the wide range of biological activities and potential applications of benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely continue to explore the synthesis, characterization, and application of new benzofuran derivatives.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-17-9-14(16)15-8-13(18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,13H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKUBZIOLGYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC2=CC=CC=C2O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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